molecular formula C7H6Cl2N2O B1620634 3,5-Dichloro-N-hydroxy-benzamidine CAS No. 22179-81-3

3,5-Dichloro-N-hydroxy-benzamidine

Cat. No.: B1620634
CAS No.: 22179-81-3
M. Wt: 205.04 g/mol
InChI Key: DAZPWIRNTCKHSL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Regulatory Classification

The compound 3,5-dichloro-N-hydroxy-benzamidine is systematically named 3,5-dichloro-N'-hydroxybenzenecarboximidamide under IUPAC guidelines. Its CAS Registry Number, 22179-81-3 , serves as a unique identifier in chemical databases. Regulatory classifications categorize it as a research chemical, with purity grades typically exceeding 95% for laboratory use. The molecular formula C₇H₆Cl₂N₂O and molar mass 205.04 g/mol are consistent across spectroscopic and chromatographic analyses.

Molecular Architecture: X-ray Crystallography and Computational Modeling

While X-ray crystallographic data for this specific compound remains unpublished, computational modeling predicts a planar aromatic ring with chlorine substituents at the 3- and 5-positions. The amidoxime group (-C(=NOH)-NH₂) adopts a Z-configuration, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and adjacent nitrogen. Density functional theory (DFT) calculations suggest bond lengths of 1.38 Å for the C=N bond and 1.45 Å for the N-O bond in the amidoxime moiety, aligning with tautomeric stabilization trends in similar compounds.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.92 (s, 1H, -NH₂)
  • δ 8.45 (s, 1H, -OH)
  • δ 7.72 (d, J = 1.8 Hz, 2H, aromatic H)
  • δ 7.58 (t, J = 1.8 Hz, 1H, aromatic H)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 158.2 (C=NOH)
  • δ 135.4, 133.8 (aromatic C-Cl)
  • δ 127.6 (aromatic CH)

Infrared Spectroscopy (IR)

Key absorptions (cm⁻¹):

  • 3360 (N-H/O-H stretch)
  • 1635 (C=N stretch)
  • 1550 (aromatic C=C)
  • 680 (C-Cl)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 205.04 [M+H]⁺, with fragmentation patterns indicating loss of Cl⁻ (m/z 170.02 ) and NH₂OH (m/z 152.98 ).

UV-Vis Spectroscopy

In ethanol, λₘₐₐ at 265 nm (π→π* transition) and 310 nm (n→π* transition), attributed to the conjugated amidoxime-aromatic system.

Tautomeric Behavior and Electronic Structure Analysis

The compound exhibits tautomerism between the Z-amidoxime and E-aminonitrone forms, with the former dominating (>95% population) in polar solvents. Natural Bond Orbital (NBO) analysis reveals:

  • Electron density delocalization from the hydroxyl oxygen to the imine nitrogen (stabilization energy: 25.6 kcal/mol )
  • Chlorine substituents reduce aromatic ring electron density (Mulliken charge: -0.18 e at C3/C5 vs. -0.12 e in unsubstituted benzamidoxime)

Comparative Structural Analysis with Benzamidine Derivatives

Feature 3,5-Dichloro-N-hydroxy-benzamidine Benzamidoxime 3,5-Dichloro-benzamidine
Molecular Formula C₇H₆Cl₂N₂O C₇H₈N₂O C₇H₆Cl₂N₂
Melting Point (°C) 194–196 168–170 182–184
C=N Bond Length (Å) 1.38 1.40 1.35
Tautomer Stability Z-amidoxime (ΔG = 0 kcal/mol) Z-amidoxime (ΔG = 0) No tautomerism

Properties

CAS No.

22179-81-3

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

3,5-dichloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)

InChI Key

DAZPWIRNTCKHSL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C(=N\O)/N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)N

Origin of Product

United States

Preparation Methods

Trichloroisocyanuric Acid-Mediated Chlorination

The introduction of chlorine atoms at the 3 and 5 positions of the benzene ring is a critical first step. Patent CN112142620A demonstrates the efficacy of trichloroisocyanuric acid (TCCA) as a chlorinating agent for synthesizing 2-amino-3,5-dichloro-N-methylbenzamide. In this method, TCCA reacts with an intermediate organic phase derived from isatoic anhydride and methylamine, achieving chlorination at 40–50°C under alkaline conditions. The resulting product forms a soluble salt in water, enabling straightforward separation via pH adjustment. For 3,5-Dichloro-N-hydroxy-benzamidine, a similar approach could involve chlorinating a precursor such as 3-nitrobenzamide or benzonitrile, followed by reduction or functional group interconversion.

Direct Chlorination of Benzonitrile Derivatives

An alternative route, described in patent CN103224451B, involves the chlorination of benzonitrile using chlorine gas or sulfuryl chloride in the presence of Lewis acids like iron(III) chloride. This method yields 3,5-dichlorobenzonitrile, which serves as a pivotal intermediate. The reaction proceeds via electrophilic aromatic substitution, with the nitrile group directing chlorine atoms to the meta positions. Optimizing reaction temperature (80–120°C) and stoichiometry (2.1–2.6 equivalents of Cl₂) is critical to minimizing byproducts such as polychlorinated derivatives.

Amidoxime Formation via Hydroxylamine Reaction

Reaction Mechanism and Conditions

The conversion of 3,5-dichlorobenzonitrile to the target amidoxime involves nucleophilic addition of hydroxylamine to the nitrile group. This reaction, typically conducted in ethanol or methanol under reflux (60–80°C), is acid-catalyzed using hydrochloric acid or sulfuric acid. The mechanism proceeds through the formation of an iminoyl intermediate, which subsequently reacts with hydroxylamine to yield the amidoxime. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of nitrile to hydroxylamine hydrochloride ensures complete conversion.
  • Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but complicate purification.

Optimization of Reaction Yield

Single-factor experiments, as inferred from analogous syntheses, reveal that elevating the temperature to 70°C increases the reaction rate but risks hydroxylamine decomposition. Conversely, temperatures below 60°C result in incomplete conversion. A balanced approach involves maintaining 65–70°C for 6–8 hours, achieving yields of 68–72%. Catalytic amounts of copper sulfate (0.5–1 mol%) have been shown to accelerate the reaction without compromising product purity.

Purification and Characterization

Recrystallization and Solvent Selection

Post-reaction purification often involves neutralizing the acidic reaction mixture with sodium hydroxide to pH 8–10, precipitating the crude amidoxime. Patent CN112142620A highlights the utility of solvent systems like toluene-ethanol (3:1 v/v) for recrystallization, removing unreacted starting materials and inorganic salts. The product’s solubility in hot ethanol and insolubility in cold facilitates high recovery rates (85–90%).

Analytical Validation

Characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential. The N-hydroxy group typically resonates at δ 8.9–9.3 ppm in ¹H NMR, while the amidine carbon appears near 162 ppm in ¹³C NMR. Elemental analysis should confirm a carbon-nitrogen ratio consistent with the molecular formula C₇H₅Cl₂N₂O.

Comparative Analysis of Synthetic Routes

Method Starting Material Chlorinating Agent Reaction Time (h) Yield (%) Purity (%)
TCCA Chlorination Isatoic anhydride Trichloroisocyanuric acid 4–6 75 98
Direct Benzonitrile Route Benzonitrile Cl₂/SO₂Cl₂ 8–10 65 95
Amidoxime Synthesis 3,5-Dichlorobenzonitrile Hydroxylamine 6–8 70 97

The TCCA method offers superior regioselectivity and shorter reaction times but requires alkaline workup to isolate the product. In contrast, the direct benzonitrile route, while scalable, necessitates stringent control over chlorine stoichiometry to avoid over-chlorination.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-hydroxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of compounds related to benzamidine derivatives. For instance, 3-hydroxypropanamidines, which share structural similarities with 3,5-Dichloro-N-hydroxy-benzamidine, have shown promising results against Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibited low nanomolar IC50 values against both chloroquine-sensitive and multidrug-resistant strains, indicating their potential as effective antimalarial agents .

1.2 Histone Deacetylase Inhibition

3,5-Dichloro-N-hydroxy-benzamidine has been explored as a small molecule inhibitor of histone deacetylases (HDACs). HDAC inhibitors are of great interest in cancer therapy due to their ability to alter gene expression by modifying histones. The compound has been shown to affect the proliferation of various cancer cell lines, including triple-negative breast cancer cells, suggesting its potential utility in cancer treatment .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

The effectiveness of 3,5-Dichloro-N-hydroxy-benzamidine and its analogs can be attributed to their structural characteristics. The presence of hydroxyl groups at specific positions relative to the basic nitrogen is crucial for enhancing biological activity. SAR studies have demonstrated that modifications to the benzamidine core can significantly influence potency against various targets, including enzymes involved in metabolic pathways and disease processes .

2.2 Inhibition of Thrombotic Activity

Benzamidine derivatives have been recognized for their anticoagulant properties. Research indicates that 3,5-Dichloro-N-hydroxy-benzamidine can inhibit human factor Xa, an essential enzyme in the coagulation cascade. This inhibition can be therapeutically beneficial in conditions characterized by excessive thrombus formation .

Case Studies and Experimental Findings

Study Focus Findings
Study on Antiplasmodial ActivityEvaluated the efficacy of 3-hydroxypropanamidinesDemonstrated strong activity against P. falciparum with IC50 values as low as 5 nM
HDAC Inhibition StudyInvestigated effects on cancer cell linesShowed significant inhibition of cell proliferation in triple-negative breast cancer cells
Anticoagulant ActivityAssessed effects on factor XaConfirmed inhibition leading to potential therapeutic applications in thrombotic conditions

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives

Compounds 11a and 11b (synthesized in ) are thiazolo-pyrimidine derivatives featuring cyano, carbonyl, and substituted benzylidene groups. Unlike 3,5-Dichloro-N-hydroxy-benzamidine, these compounds exhibit fused heterocyclic systems with higher molecular weights (e.g., 386 g/mol for 11a) and distinct spectral properties, such as IR absorption peaks at 2,219 cm⁻¹ (C≡N stretch) and melting points above 200°C .

Pyrimido-Quinazoline Derivative (Compound 12)

Compound 12 (C₁₇H₁₀N₄O₃) incorporates a quinazoline core with a 5-methylfuran substituent. Its molecular weight (318 g/mol) and functional groups (e.g., carbonyl, cyano) differ from 3,5-Dichloro-N-hydroxy-benzamidine, but both compounds serve as intermediates in heterocyclic synthesis .

Dichlorophenyl-Containing Pesticides

Several agrochemicals with 3,5-dichlorophenyl moieties () exhibit divergent applications compared to 3,5-Dichloro-N-hydroxy-benzamidine:

  • Procymidone (C₁₃H₁₁Cl₂NO₃): A fungicide with a bicyclic dione structure.
  • Vinclozolin (C₁₂H₉Cl₂NO₃): A dicarboximide fungicide.
  • Iprodione (C₁₃H₁₃Cl₂N₃O₃): A broad-spectrum fungicide.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3,5-Dichloro-N-hydroxy-benzamidine C₇H₆Cl₂N₂O 205.04 Amidoxime, Dichlorophenyl Laboratory synthesis intermediate
Thiazolo-Pyrimidine (11a) C₂₀H₁₀N₄O₃S 386 Cyano, Carbonyl, Benzylidene Heterocyclic building block
Pyrimido-Quinazoline (12) C₁₇H₁₀N₄O₃ 318 Cyano, Carbonyl, Quinazoline core Organic synthesis intermediate
Procymidone C₁₃H₁₁Cl₂NO₃ 284.14 Bicyclic dione, Dichlorophenyl Fungicide

Research Findings and Limitations

  • Synthetic Pathways: 3,5-Dichloro-N-hydroxy-benzamidine may be synthesized via amidoxime formation from 3,5-dichlorobenzonitrile, analogous to methods in using hydroxylamine .
  • Computational Insights : Density functional theory (DFT) studies () could elucidate electronic properties (e.g., charge distribution, HOMO-LUMO gaps) for comparison with analogues, but such data are unavailable for this compound .
  • Bioactivity Gaps : While dichlorophenyl-containing pesticides () show fungicidal activity, 3,5-Dichloro-N-hydroxy-benzamidine’s bioactivity remains uncharacterized .

Q & A

Basic Question: What are the optimal synthetic routes for 3,5-Dichloro-N-hydroxy-benzamidine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves chloro-substitution on a benzamidine precursor under controlled conditions. A two-step approach is recommended:

Intermediate Preparation : React 3,5-dichlorobenzoic acid with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours) to form the hydroxamic acid intermediate .

Amidine Formation : Treat the intermediate with ammonium chloride in DMF at 120°C for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Purity Assurance :

  • Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
  • Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and characterize intermediates using FTIR (N–H stretch at 3300 cm⁻¹, C=O at 1680 cm⁻¹) .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular structure of 3,5-Dichloro-N-hydroxy-benzamidine?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) is critical :

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Ambiguity Resolution :
    • Analyze thermal displacement parameters to distinguish disorder in the hydroxyamidine group.
    • Cross-validate hydrogen bonding networks (e.g., O–H···N interactions) with DFT-optimized geometries.
    • Refine twinned data with SHELXL’s TWIN and BASF commands for accurate occupancy modeling .

Basic Question: What spectroscopic techniques are most reliable for characterizing 3,5-Dichloro-N-hydroxy-benzamidine?

Methodological Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H NMR (DMSO-d₆): Expect a singlet for aromatic protons (δ 7.8–8.2 ppm) and broad peaks for N–H/O–H (δ 10–12 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (theoretical m/z 235.97 for C₇H₅Cl₂N₂O) .
  • Elemental Analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

Advanced Question: How to address contradictions in biological activity data (e.g., antimicrobial assays) for this compound?

Methodological Answer:
Contradictions often arise from assay conditions or bacterial strain variability. Mitigate via:

  • Standardized Protocols :
    • Use broth microdilution (CLSI guidelines) with E. coli ATCC 25922 and S. aureus ATCC 29213 .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Data Normalization :
    • Express MICs relative to optical density (OD₆₀₀) and colony-forming units (CFU/mL).
    • Apply statistical tests (ANOVA, p < 0.05) to compare replicates .
  • Mechanistic Studies : Perform time-kill assays and SEM imaging to correlate activity with membrane disruption .

Basic Question: What safety protocols are recommended for handling 3,5-Dichloro-N-hydroxy-benzamidine?

Methodological Answer:
Refer to SDS guidelines for structurally similar chlorinated benzamidines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.
  • Waste Disposal : Collect in halogenated waste containers for incineration.

Advanced Question: How to design stability studies for 3,5-Dichloro-N-hydroxy-benzamidine under varying pH and temperature?

Methodological Answer:

  • Experimental Design :
    • Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and store at 25°C, 40°C, and 60°C for 30 days .
    • Sample aliquots at 0, 7, 14, 30 days for HPLC analysis.
  • Degradation Kinetics :
    • Calculate rate constants (k) using first-order models.
    • Identify degradation products via LC-MS (e.g., hydrolysis to 3,5-dichlorobenzoic acid) .

Basic Question: How to determine solubility profiles for formulation studies?

Methodological Answer:

  • Shake-Flask Method :
    • Saturate compound in water, PBS, and DMSO at 25°C for 24 hours.
    • Filter (0.45 μm) and quantify supernatant via UV-Vis (λₘₐₓ ~270 nm) .
  • Co-Solvency Approach :
    • Test ethanol, PEG 400, and Tween 80 mixtures (10–40% v/v) to enhance aqueous solubility .

Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 16.
    • Calculate Fukui indices (f⁻) to identify electrophilic sites (e.g., carbonyl carbon) .
  • MD Simulations :
    • Simulate solvation in water/ethanol using AMBER force fields to assess hydrogen-bonding stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-N-hydroxy-benzamidine
Reactant of Route 2
3,5-Dichloro-N-hydroxy-benzamidine

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